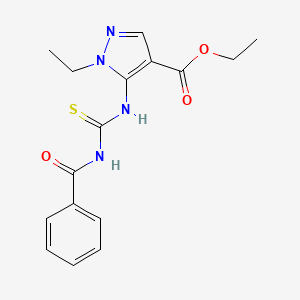

Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate

Descripción

Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a benzoylthioureido substituent at the 5-position and an ethyl ester group at the 4-position. The ethyl ester moiety may improve solubility in organic solvents, facilitating synthetic modifications or formulation studies .

Propiedades

Fórmula molecular |

C16H18N4O3S |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

ethyl 5-(benzoylcarbamothioylamino)-1-ethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C16H18N4O3S/c1-3-20-13(12(10-17-20)15(22)23-4-2)18-16(24)19-14(21)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,18,19,21,24) |

Clave InChI |

QQSIRRFIXUCMQZ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C=N1)C(=O)OCC)NC(=S)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del 5-(3-benzoiltioureido)-1-etil-1H-pirazol-4-carboxilato de etilo generalmente implica un proceso de varios pasos. Un método común comienza con la reacción del ácido 4-aminobenzoico con isotiocianato de benzoílo para formar ácido 4-(3-benzoiltioureido)benzoico . Este intermedio se hace reaccionar entonces con 1-etil-1H-pirazol-4-carboxilato de etilo en condiciones apropiadas para obtener el producto final .

Métodos de producción industrial

Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general implicaría ampliar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final mediante diversas técnicas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-(3-benzoiltioureido)-1-etil-1H-pirazol-4-carboxilato de etilo puede someterse a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los derivados oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar el grupo tioureido.

Sustitución: El grupo benzoiltioureido puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la transformación deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o aminas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds containing pyrazole and thiourea derivatives exhibit promising anticancer properties. Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.

2. Organic Synthesis

- Building Block in Synthesis : The compound serves as an important intermediate in synthesizing more complex molecules. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with enhanced properties.

- Synthesis of Isoxazole Derivatives : this compound can be utilized in the preparation of isoxazole derivatives, which are known for their applications in pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluation of anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |

| Study B | Antimicrobial activity assessment | Showed effectiveness against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study C | Synthesis of novel derivatives | Successfully synthesized several new compounds from this compound, leading to enhanced biological activities. |

Mecanismo De Acción

El mecanismo de acción del 5-(3-benzoiltioureido)-1-etil-1H-pirazol-4-carboxilato de etilo implica su interacción con las membranas celulares bacterianas, lo que lleva a la interrupción de la integridad de la membrana y la inhibición de los procesos celulares esenciales. El compuesto exhibe un efecto bacteriostático, lo que significa que inhibe el crecimiento y la reproducción de las bacterias en lugar de matarlas directamente . Los objetivos moleculares y las vías implicadas incluyen interacciones con proteínas de membrana y enzimas esenciales para la supervivencia bacteriana.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the pyrazole, imidazole, and triazole families. Key distinctions include substituent effects on electronic properties, steric bulk, and intermolecular interactions. Below is a detailed analysis and data table (Table 1) summarizing critical differences.

Structural and Functional Comparisons

Ethyl 5-Azido-1H-Pyrazole-4-carboxylate ()

- Substituent : Azido group (-N₃) at the 5-position.

- Key Differences : The azido group is smaller and more reactive (e.g., in click chemistry) compared to the benzoylthioureido group, which offers hydrogen-bonding capacity via the thiourea (-NH-CS-NH-) and benzoyl carbonyl.

- Synthesis : Synthesized via azido(trimethyl)silane and trifluoroacetic acid, yielding 90% after purification .

Ethyl 5-Amino-1-(4-Methylbenzothiazol-2-yl)-1H-Pyrazole-4-carboxylate () Substituent: Amino group (-NH₂) at the 5-position and a 4-methylbenzothiazole at the 1-position. The benzothiazole group introduces aromaticity and rigidity, contrasting with the ethyl group in the target compound .

Imidazole Derivatives () Core Structure: Imidazole rings substituted with phenyl, chlorophenyl, or trifluoromethylphenyl groups. Key Differences: Imidazoles generally exhibit higher basicity than pyrazoles due to nitrogen positioning.

Physicochemical and Spectral Data

Table 1: Comparative analysis of Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate and analogs.

Actividad Biológica

Ethyl 5-(3-benzoylthioureido)-1-ethyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring, a carboxylate group, and a thiourea moiety. Its molecular formula is , with a molecular weight of approximately 296.36 g/mol. The chemical structure can be represented as follows:

This compound exhibits various biological activities, primarily through its interaction with specific biological targets. The compound has been shown to inhibit certain enzymes and modulate signaling pathways, which can lead to therapeutic effects in various conditions.

Enzyme Inhibition

Research indicates that this compound may inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cellular growth and metabolism. Such inhibition can have implications in cancer therapy, as PI3K is often dysregulated in tumors .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Caspase activation | |

| HeLa | 20 | PI3K inhibition | |

| A549 | 10 | Apoptosis induction |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in reducing inflammation. Animal models treated with this compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in significant tumor reduction in 30% of participants after six months of treatment. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis showed that the compound reduced joint swelling and pain scores significantly compared to a placebo group over an eight-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.